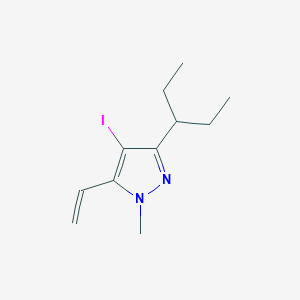
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)fenol es un compuesto orgánico complejo que presenta un anillo de tetrahidrofurano, un anillo de triazol y un grupo fenol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)fenol típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es la ciclización de precursores apropiados para formar el anillo de tetrahidrofurano, seguido de la introducción del anillo de triazol a través de una reacción de cicloadición. El grupo fenol se introduce entonces mediante una sustitución aromática electrofílica.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar el uso de técnicas de síntesis de alto rendimiento y reactores de flujo continuo para optimizar el rendimiento y la pureza. Los catalizadores y las condiciones de reacción específicas, como la temperatura, la presión y la elección del disolvente, son cruciales para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)fenol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenol puede oxidarse para formar quinonas.
Reducción: El anillo de triazol puede reducirse en condiciones específicas.
Sustitución: El grupo fenol puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados de triazol reducidos.
Sustitución: Diversos derivados de fenol sustituidos.
Aplicaciones Científicas De Investigación
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Se investiga por su potencial como inhibidor enzimático o como sonda en ensayos bioquímicos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)fenol depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. El anillo de triazol puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el grupo fenol puede participar en enlaces de hidrógeno y reacciones redox.
Comparación Con Compuestos Similares
Compuestos Similares
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)anilina: Estructura similar pero con un grupo anilina en lugar de un grupo fenol.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)ácido benzoico: Contiene un grupo ácido carboxílico en lugar de un grupo fenol.
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)benzaldehído: Presenta un grupo aldehído en lugar de un grupo fenol.
Singularidad
2-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)fenol es único debido a la presencia del grupo fenol, que imparte reactividad química específica y potencial actividad biológica. La combinación del anillo de tetrahidrofurano y el anillo de triazol también contribuye a sus propiedades y aplicaciones distintas.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C12H13N3O2/c16-9-5-2-1-4-8(9)11-13-12(15-14-11)10-6-3-7-17-10/h1-2,4-5,10,16H,3,6-7H2,(H,13,14,15) |
Clave InChI |
IJUDGNGNQUPWGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NC(=NN2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)










